molecular formula C17H16N2O3 B5778150 N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide

N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5778150
M. Wt: 296.32 g/mol
InChI Key: RERGYQSRIINRFC-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has been widely researched in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide is not well understood. However, it has been shown to inhibit the activity of certain enzymes and to interact with metal ions. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with metal ions, including copper and iron. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its potential as a drug target. It has also been shown to be a useful fluorescent probe for the detection of metal ions. However, one limitation is that the mechanism of action of this compound is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential as a drug target, particularly in the treatment of diseases such as Alzheimer's and Parkinson's. Another direction is to study its interactions with metal ions in more detail, with the goal of developing new metal ion sensors. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to new insights into its potential applications.

Synthesis Methods

N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods. One method involves the reaction of 2,3-dimethylaniline and 4-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of 2,3-dimethylaniline and 4-nitrobenzaldehyde in the presence of sodium methoxide. Both methods have been shown to be effective in synthesizing this compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)acrylamide has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential use as a drug target. It has also been used in the study of enzyme inhibition and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(E)-N-(2,3-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-4-3-5-16(13(12)2)18-17(20)11-8-14-6-9-15(10-7-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERGYQSRIINRFC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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